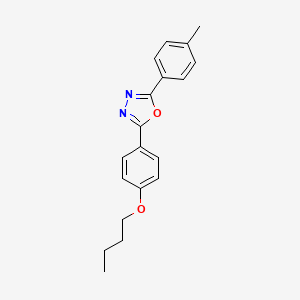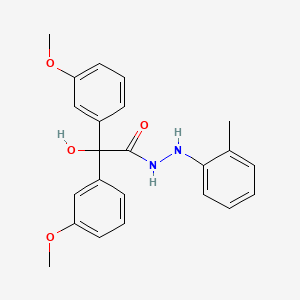![molecular formula C21H20F3N3O B3874495 2-(1-piperidinylmethyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B3874495.png)
2-(1-piperidinylmethyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone
Vue d'ensemble
Description
2-(1-piperidinylmethyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone, also known as SCH-23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in 1980 and has since been extensively studied for its role in neuroscience research.
Mécanisme D'action
2-(1-piperidinylmethyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone is a selective antagonist of dopamine D1 receptors. It binds to the receptor and blocks the activity of dopamine, which is a neurotransmitter that plays a role in reward, motivation, and movement. By blocking dopamine activity, 2-(1-piperidinylmethyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone can alter the function of the brain circuits that are involved in these processes.
Biochemical and Physiological Effects:
2-(1-piperidinylmethyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone has been shown to have a number of biochemical and physiological effects. It has been shown to decrease locomotor activity in rats, suggesting that it may affect motor behavior. It has also been shown to impair learning and memory in rats, indicating that it may play a role in cognitive function. In addition, 2-(1-piperidinylmethyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone has been shown to affect the release of other neurotransmitters, such as acetylcholine and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1-piperidinylmethyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone in lab experiments is its selectivity for dopamine D1 receptors. This allows researchers to specifically target this receptor and study its function without affecting other receptors or neurotransmitters. However, one limitation of 2-(1-piperidinylmethyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone is its short half-life, which can make it difficult to use in long-term studies. In addition, 2-(1-piperidinylmethyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone can have off-target effects at high concentrations, which can complicate data interpretation.
Orientations Futures
There are a number of future directions for research on 2-(1-piperidinylmethyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone. One area of interest is the role of dopamine D1 receptors in drug addiction. 2-(1-piperidinylmethyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone has been shown to block the effects of cocaine and amphetamine, suggesting that it may have potential as a treatment for drug addiction. Another area of interest is the role of dopamine D1 receptors in schizophrenia. 2-(1-piperidinylmethyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone has been shown to improve cognitive function in patients with schizophrenia, indicating that it may have therapeutic potential for this disorder. Finally, there is interest in developing new compounds that are more selective and have longer half-lives than 2-(1-piperidinylmethyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone, which could improve its usefulness in research.
Conclusion:
In conclusion, 2-(1-piperidinylmethyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone is a selective dopamine D1 receptor antagonist that has been extensively studied for its role in neuroscience research. Its well-established synthesis method and selectivity for dopamine D1 receptors make it a valuable tool for studying the function of these receptors in the brain. While it has limitations, such as its short half-life, 2-(1-piperidinylmethyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone has potential for use in treating drug addiction and schizophrenia, and there is ongoing research into developing new compounds with improved properties.
Applications De Recherche Scientifique
2-(1-piperidinylmethyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone has been used extensively in neuroscience research to study the role of dopamine D1 receptors in the brain. It has been used to investigate the effects of dopamine on motor behavior, learning and memory, and drug addiction. 2-(1-piperidinylmethyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone has also been used in studies of schizophrenia, as dopamine dysfunction is believed to play a role in the development of this disorder.
Propriétés
IUPAC Name |
2-(piperidin-1-ylmethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O/c22-21(23,24)15-7-6-8-16(13-15)27-19(14-26-11-4-1-5-12-26)25-18-10-3-2-9-17(18)20(27)28/h2-3,6-10,13H,1,4-5,11-12,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHDZKSKMLQKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(2-pyrimidinylthio)acetamide](/img/structure/B3874417.png)


![1-(3-chlorophenyl)-6,7-dimethoxy-2-[4-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3874434.png)

![2-[(5-bromo-2-furyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3874444.png)
![11-(1-propyl-4-piperidinyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B3874452.png)
![2,6-dimethyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]quinoline-4-carboxamide](/img/structure/B3874454.png)
![3-[1-(2,4-difluorobenzyl)-2-piperidinyl]pyridine](/img/structure/B3874470.png)
![2-(diethylamino)ethyl 2-{[4-(methoxycarbonyl)benzoyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B3874481.png)


